

Synthesis of N,N-Dimethyl-2-vinylaniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	DIMETHYL-(2-VINYLPHENYL)-AMINE
CAS No.:	5339-18-4
Cat. No.:	B3191300

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Executive Summary

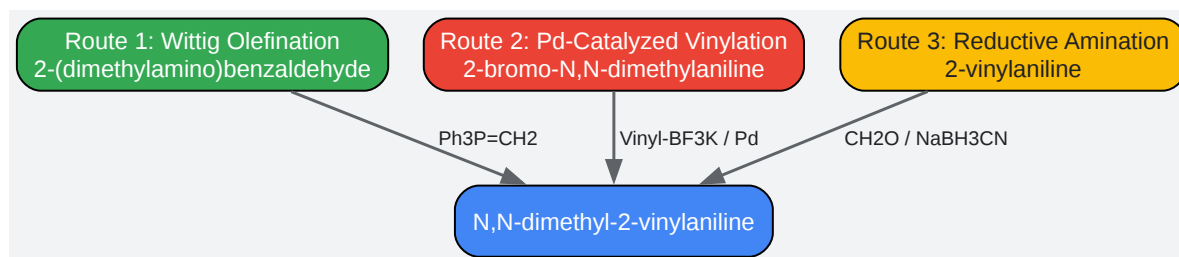
As a Senior Application Scientist, I approach the synthesis of N,N-dimethyl-2-vinylaniline (also known as 2-(dimethylamino)styrene) not merely as a sequence of reagent additions, but as a system of interacting electronic and steric variables. This compound is a highly versatile ortho-substituted styrene derivative. It serves as a critical building block in the synthesis of advanced organometallic precatalysts—most notably, N-chelated molybdenum and ruthenium imido alkylidene complexes used in Ring-Opening Metathesis Polymerization (ROMP)[1].

Furthermore, its unique electronic properties make it an excellent substrate for photosensitized C–H functionalization and trifluoromethylation methodologies[2].

The ortho-dimethylamino group presents a unique synthetic challenge: it is highly electron-donating, which can deactivate adjacent electrophilic centers, yet sterically demanding, which can impede transition-metal-catalyzed cross-couplings. This guide details three field-proven, self-validating synthetic pathways to bypass these bottlenecks.

Retrosynthetic Analysis & Strategic Approaches

The synthesis of N,N-dimethyl-2-vinylaniline can be approached from three primary disconnections, depending on starting material availability and scale requirements.



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Caption: Retrosynthetic pathways for N,N-dimethyl-2-vinylaniline.

Route 1: Wittig Olefination

Causality & Mechanism: The Wittig olefination of 2-(dimethylamino)benzaldehyde is the most direct and atom-economical route for laboratory-scale synthesis. The ylide generated from methyltriphenylphosphonium bromide is highly reactive. However, the ortho-N,N-dimethyl group donates electron density into the aromatic ring via resonance, slightly reducing the electrophilicity of the aldehyde carbonyl. To ensure complete conversion, a 1.2 to 1.5 molar excess of the ylide is necessary. We select potassium tert-butoxide (KOtBu) over n-butyllithium to avoid competitive nucleophilic attack on the aldehyde, ensuring a self-validating, clean olefination.

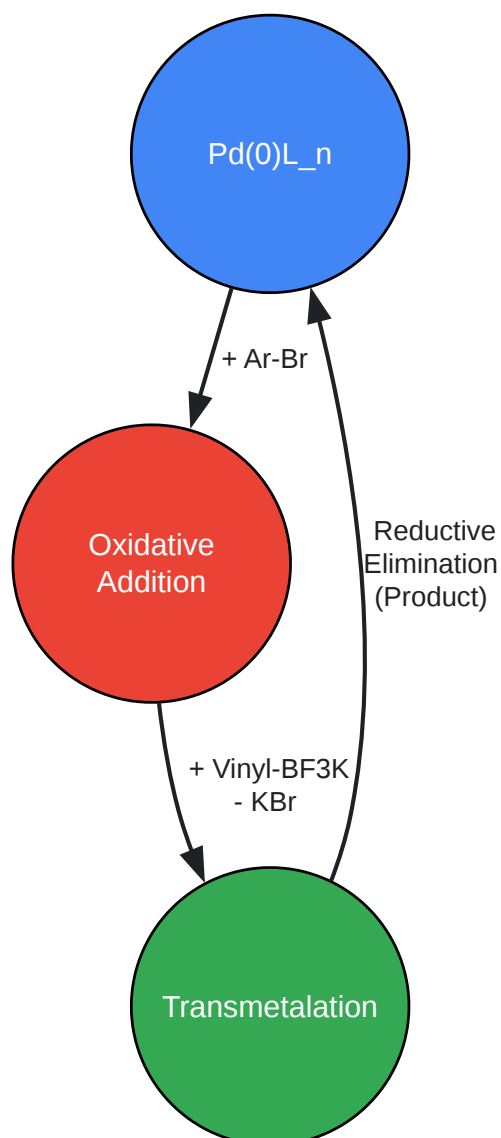
Step-by-Step Protocol:

- **Ylide Generation:** To a flame-dried 250 mL round-bottom flask under argon, add methyltriphenylphosphonium bromide (1.5 equiv, 15.0 mmol) and anhydrous THF (50 mL). Cool the suspension to 0 °C.
- **Base Addition:** Add potassium tert-butoxide (1.45 equiv, 14.5 mmol) portionwise. The mixture will immediately turn a vibrant yellow, indicating the formation of the phosphorus ylide. Stir at 0 °C for 30 minutes.

- **Electrophile Addition:** Dissolve 2-(dimethylamino)benzaldehyde (1.0 equiv, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution over 10 minutes.
- **Propagation:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The reaction is self-validating when the bright yellow color fades to a pale suspension.
- **Quench & Workup:** Quench the reaction with saturated aqueous NH_4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
- **Purification:** Dry the combined organic layers over anhydrous Na_2SO_4 and concentrate in vacuo. To easily remove the notorious triphenylphosphine oxide byproduct, triturate the crude viscous oil with cold hexanes (50 mL); the oxide will precipitate as a white solid. Filter, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes:EtOAc 95:5) to yield the product as a pale yellow oil.

Route 2: Palladium-Catalyzed Vinylation (Suzuki-Miyaura)

Causality & Mechanism: While Heck couplings with ethylene gas are reported for similar ortho-alkyl anilines^[3], they require specialized pressurized equipment. For robust, scalable benchtop synthesis, a Suzuki-Miyaura coupling utilizing potassium vinyltrifluoroborate is superior. The key to overcoming the steric bulk of the ortho-amine is the selection of a highly active catalyst system. $\text{PdCl}_2(\text{dppf})$ provides the necessary bite angle and electron density to facilitate oxidative addition into the electron-rich 2-bromo-N,N-dimethylaniline bond, while avoiding catalyst poisoning by the amine lone pair.



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Caption: Catalytic cycle for the Suzuki-Miyaura vinylation of aryl bromides.

Step-by-Step Protocol:

- **Setup:** In a Schlenk flask, combine 2-bromo-N,N-dimethylaniline (1.0 equiv, 10.0 mmol), potassium vinyltrifluoroborate (1.5 equiv, 15.0 mmol), and Cs₂CO₃ (3.0 equiv, 30.0 mmol).
- **Catalyst Addition:** Add PdCl₂(dppf)·CH₂Cl₂ (5 mol%, 0.5 mmol). Evacuate and backfill the flask with argon three times.

- Solvent: Add degassed THF/H₂O (9:1 v/v, 40 mL). The water is critical for hydrolyzing the trifluoroborate into the active boronic acid species.
- Heating: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.
- Workup: Cool to room temperature, dilute with water (30 mL), and extract with diethyl ether (3 × 30 mL).
- Palladium Scavenging: To prevent trace palladium from interfering with downstream organometallic syntheses, stir the combined organic layers with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2 hours before filtration and concentration.

Route 3: Exhaustive Reductive Amination

Causality & Mechanism: When 2-vinylaniline is readily available, exhaustive methylation via reductive amination can be employed[4]. Direct alkylation with methyl iodide is plagued by over-alkylation, yielding the unwanted quaternary ammonium salt. By employing a modified Eschweiler-Clarke approach using sodium cyanoborohydride (NaBH₃CN) and paraformaldehyde, we exploit the iminium ion intermediate. The mild hydride source selectively reduces the iminium without touching the sensitive vinyl moiety.

Step-by-Step Protocol:

- Imine Formation: Dissolve 2-vinylaniline (1.0 equiv, 5.0 mmol) and paraformaldehyde (10.0 equiv, 50.0 mmol) in methanol (25 mL). Add glacial acetic acid (1.0 mL) to catalyze iminium formation.
- Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (3.0 equiv, 15.0 mmol) in small portions over 20 minutes. Caution: Toxic HCN gas can evolve; perform strictly in a fume hood.
- Propagation: Stir at room temperature for 12 hours.
- Quench: Carefully quench with 1M NaOH (20 mL) to neutralize the acetic acid and destroy excess hydride.
- Extraction: Extract with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via short-path distillation or column chromatography.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational metrics of the three described methodologies.

Synthetic Route	Starting Material	Overall Yield	Atom Economy	Scalability	Reagent Cost
Route 1: Wittig	2-(dimethylamino)benzaldehyde	80–88%	Low (Ph ₃ PO byproduct)	Moderate (1–50g)	Moderate
Route 2: Suzuki	2-bromo-N,N-dimethylaniline	75–85%	Moderate	High (>100g)	High (Pd cat.)
Route 3: Alkylation	2-vinylaniline	70–80%	High	Moderate (1–20g)	Low

References

- Title: Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis | Source: beilstein-journals.org | URL: [2](#)
- Title: Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu/DMF | Source: rsc.org | URL: [4](#)
- Title: Tandem C–H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines | Source: amazonaws.com | URL: [3](#)
- Title: Probing of the Ligand Anatomy: Effects of the Chelating Alkoxy Ligand Modifications on the Structure and Catalytic Activity of Ruthenium Carbene Complexes | Source: researchgate.net | URL: [1](#)

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